molecular formula C10H16ClNO4 B6277046 prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride CAS No. 2763759-81-3

prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride

Cat. No. B6277046
CAS RN: 2763759-81-3
M. Wt: 249.7
InChI Key:
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Description

Prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride (PE2OA) is a synthetic compound that has been used in scientific research for its interesting properties. PE2OA is a small molecule, which is composed of a prop-2-en-1-yl group and a 2-oxo-2-(prop-2-en-1-yloxy)ethyl group, connected by an amide bridge. The hydrochloride salt of this compound has been used in various scientific studies due to its ability to interact with various biological molecules.

Scientific Research Applications

Prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride has been used in a variety of scientific research applications. One application is in the study of the effects of neurotransmitters on neuronal cells. In this application, this compound is used to mimic the action of the neurotransmitter dopamine on neurons. This allows researchers to study the effects of dopamine on neuronal cells without having to use the actual neurotransmitter.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride is not yet fully understood. However, it is believed that this compound binds to dopamine receptors on the surface of neurons, which then activates a cascade of events that lead to changes in neuronal activity. It is also believed that this compound may act as an agonist of dopamine receptors, meaning that it can activate the receptors in the same way as dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being investigated. However, studies have shown that this compound can have an effect on neuronal activity, including increasing the firing rate of neurons and increasing the release of neurotransmitters. It has also been shown to have an effect on the activity of enzymes involved in the synthesis of neurotransmitters, such as tyrosine hydroxylase.

Advantages and Limitations for Lab Experiments

The use of prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride in laboratory experiments has several advantages. Firstly, it is a small molecule, which makes it easy to handle and store. Secondly, it is relatively inexpensive and can be synthesized in large quantities. Finally, it is a synthetic compound, which means that it is not subject to the same regulations as natural compounds.
However, there are also some limitations to using this compound in laboratory experiments. Firstly, the mechanism of action of this compound is not yet fully understood, which makes it difficult to predict how it will interact with other biological molecules. Secondly, this compound is a synthetic compound, which means that it may not have the same effects as natural compounds in some experiments.

Future Directions

There are several potential future directions for research into prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride. Firstly, further research could be done to understand the mechanism of action of this compound and its interactions with other biological molecules. Secondly, research could be done to investigate the effects of this compound on different types of cells, such as neurons, immune cells, and other types of cells. Thirdly, research could be done to investigate the potential therapeutic applications of this compound, such as in the treatment of neurological disorders. Finally, research could be done to investigate the potential side effects of this compound, and to develop strategies to minimize these side effects.

Synthesis Methods

Prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride can be synthesized by a variety of methods. One method involves the use of a condensation reaction between 2-oxo-2-(prop-2-en-1-yloxy)ethyl acetate and prop-2-en-1-yl aminoacetate hydrochloride in a solvent such as dimethylformamide (DMF). The reaction is catalyzed by a base such as sodium hydroxide and the product is purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride involves the reaction of prop-2-en-1-ol with ethyl chloroacetate to form prop-2-en-1-yl ethylacetate. This intermediate is then reacted with ethylenediamine to form prop-2-en-1-yl 2-{[2-(ethylamino)-2-oxoethyl]amino}acetate. Finally, this compound is reacted with prop-2-en-1-ol in the presence of hydrochloric acid to form the desired product.", "Starting Materials": [ "Prop-2-en-1-ol", "Ethyl chloroacetate", "Ethylenediamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Prop-2-en-1-ol is reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide to form prop-2-en-1-yl ethylacetate.", "Step 2: Prop-2-en-1-yl ethylacetate is then reacted with ethylenediamine in the presence of a base such as sodium hydroxide to form prop-2-en-1-yl 2-{[2-(ethylamino)-2-oxoethyl]amino}acetate.", "Step 3: Prop-2-en-1-yl 2-{[2-(ethylamino)-2-oxoethyl]amino}acetate is then reacted with prop-2-en-1-ol in the presence of hydrochloric acid to form prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride." ] }

CAS RN

2763759-81-3

Molecular Formula

C10H16ClNO4

Molecular Weight

249.7

Purity

95

Origin of Product

United States

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